2-Fluoro-6-(oxiran-2-ylmethoxy)phenol

Description

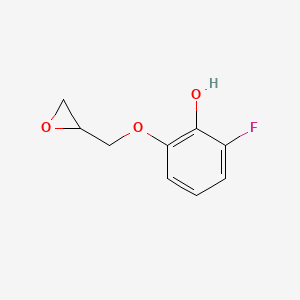

2-Fluoro-6-(oxiran-2-ylmethoxy)phenol is a fluorinated phenolic compound characterized by an epoxide-containing methoxy substituent (oxiran-2-ylmethoxy) at the 6-position of the phenol ring. The fluorine atom at the 2-position and the reactive epoxide group impart unique chemical properties, making this compound of interest in synthetic chemistry and materials science.

Properties

Molecular Formula |

C9H9FO3 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

2-fluoro-6-(oxiran-2-ylmethoxy)phenol |

InChI |

InChI=1S/C9H9FO3/c10-7-2-1-3-8(9(7)11)13-5-6-4-12-6/h1-3,6,11H,4-5H2 |

InChI Key |

MGMNHOZTKDEFRM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)COC2=C(C(=CC=C2)F)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects and Reactivity

The table below compares 2-Fluoro-6-(oxiran-2-ylmethoxy)phenol with structurally related fluorinated phenols:

Key Observations :

- Epoxide Reactivity : The oxiran-2-ylmethoxy group distinguishes the target compound from analogs with ether (e.g., ethoxy) or inert substituents (e.g., trifluoromethyl). The epoxide’s strained three-membered ring makes it prone to nucleophilic attack, enabling polymerization or conjugation reactions .

- Acidity: Fluorine and electron-withdrawing groups (e.g., –COOH in ) increase acidity compared to non-ionic substituents.

Physical and Thermodynamic Properties

Notes:

- The epoxide group in the target compound may lower thermal stability compared to carboxylic acid derivatives.

- Fluorinated benzoic acids (e.g., ) exhibit higher melting points due to strong intermolecular forces.

Q & A

Q. What spectroscopic techniques are critical for characterizing 2-Fluoro-6-(oxiran-2-ylmethoxy)phenol, and how do its substituents influence spectral interpretation?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for resolving the fluorine and epoxide substituents. The fluorine atom at the 2-position causes distinct splitting patterns in H NMR due to H-F coupling, while the oxiran-2-ylmethoxy group introduces complex splitting in the aromatic region. Infrared (IR) spectroscopy identifies hydroxyl (O-H stretch, ~3200–3600 cm) and epoxide (C-O-C asymmetric stretch, ~1250 cm) functionalities. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) confirms molecular weight and fragmentation patterns. Fluorinated analogs in and highlight the need for F NMR to resolve steric and electronic effects .

Q. What synthetic strategies are effective for introducing the oxiran-2-ylmethoxy group into phenolic derivatives?

- Methodological Answer : Epoxidation of allyl ether intermediates via oxidation with meta-chloroperbenzoic acid (mCPBA) is a common approach. Alternatively, nucleophilic substitution between epichlorohydrin and a fluorophenol derivative under basic conditions (e.g., KCO in acetone) can yield the target compound. Boronic acid cross-coupling (e.g., Suzuki-Miyaura, as in ) may also be adapted for pre-functionalization of the aromatic ring before epoxide introduction. Reaction monitoring via thin-layer chromatography (TLC) and purification by silica gel chromatography are critical for isolating the product .

Advanced Research Questions

Q. How does the fluorine substituent influence the regioselectivity of C-H functionalization reactions involving this compound?

- Methodological Answer : The electron-withdrawing fluorine atom at the 2-position directs meta-selective C-H activation when the compound acts as a substrate. This is consistent with temporary directing group (TDG) strategies ( ), where electron-withdrawing groups enhance coordination to transition-metal catalysts (e.g., Pd or Ru), favoring activation at the meta position relative to the fluorine. Computational studies (DFT) can validate this by mapping electron density distributions and transition-state geometries. Experimental validation involves comparative studies with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can SHELX software address them?

- Methodological Answer : The compound’s flexibility (due to the epoxide and methoxy groups) and potential for twinning or disorder complicate crystallographic refinement. SHELXL ( ) enables robust refinement via restraints on bond lengths/angles and the use of TWIN/BASF commands to model twinning. High-resolution data (≤ 0.8 Å) are recommended to resolve positional disorder. For ambiguous cases, complementary techniques like powder XRD or electron diffraction may be required. SHELXD’s dual-space algorithms are effective for solving structures with weak anomalous scattering from fluorine .

Q. How can contradictory data on the reactivity of the epoxide group in acidic vs. basic media be systematically analyzed?

- Methodological Answer : Conflicting reactivity reports may stem from solvent polarity, nucleophile strength, or competing ring-opening pathways. Design a kinetic study under controlled conditions (e.g., pH 2–12, varying nucleophiles like HO, amines, or thiols). Monitor reaction progress via F NMR to track fluorine’s electronic environment changes. Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model transition states to predict regioselectivity (attack at the less hindered epoxide carbon). Compare results with analogous compounds (e.g., ’s imine derivatives) to isolate steric/electronic contributions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for epoxide-ring-opening reactions of this compound?

- Methodological Answer : Yield variations often arise from differences in workup protocols or side reactions (e.g., polymerization). Replicate reactions using standardized conditions (inert atmosphere, strict temperature control). Employ High-Performance Liquid Chromatography (HPLC) with a fluorescence detector (given the aromatic fluorophore) to quantify unreacted starting material and byproducts. Statistical tools (e.g., Design of Experiments, DoE) can identify critical variables (e.g., catalyst loading, solvent purity). Cross-reference with sulfonamide synthesis protocols in , where fluorine’s electronegativity impacts reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.